molecular formula C15H16N4O3 B4617541 3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4617541
M. Wt: 300.31 g/mol
InChI Key: QZRJHXGJBFULGG-UHFFFAOYSA-N
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Description

3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12224039 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Derivatives: Ionization and Methylation

Purine derivatives, including 3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione, are categorized based on their physical properties and substitution patterns, impacting their ionization and methylation reactions. Methylation at specific positions is influenced by steric hindrance from substituents like the 3-methyl group, affecting the compound's chemical reactivity and potential applications in medicinal chemistry and biochemical research (Rahat, Bergmann, & Tamir, 1974).

Psychotropic Potential and Receptor Affinity

Studies on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including this compound, have explored their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential psychotropic activities. These compounds demonstrate promising anxiolytic and antidepressant properties, suggesting their applicability in developing new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Heterocyclic Chemistry and Cascade Reactions

The compound has been studied in the context of constructing heterocyclic systems, showcasing its versatility in synthesizing complex molecular structures. This research highlights its utility in organic synthesis, particularly in the creation of novel heterocyclic compounds with potential pharmaceutical applications (Dotsenko, Sventukh, & Krivokolysko, 2012).

Structural and Vibrational Analysis

Investigations into the structure and normal vibrations of xanthine and its derivatives, including methylated purines, provide insights into the electronic and structural properties of these compounds. This research is crucial for understanding the interaction mechanisms of purine derivatives with biological targets, which is essential for drug design and development (Gobre, Pinjari, & Gejji, 2010).

Inhibition Performance in Corrosion Protection

The structural characteristics of purine derivatives, including this compound, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic environments demonstrates the compound's applicability beyond biomedical research, extending to materials science and engineering (Chafiq et al., 2020).

Mechanism of Action

The mechanism of action of “3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione” is not clear from the available information. The mechanism of action of a compound typically refers to how it interacts with biological systems, which would require further study .

Future Directions

The future directions for research on “3-methyl-8-(2-propoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione” are not clear from the available information. Future research could potentially involve further studies on its synthesis, properties, and potential applications .

Properties

IUPAC Name

3-methyl-8-(2-propoxyphenyl)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-8-22-10-7-5-4-6-9(10)12-16-11-13(17-12)19(2)15(21)18-14(11)20/h4-7H,3,8H2,1-2H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRJHXGJBFULGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(N2)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.